molecular formula C19H36O4 B14484298 Methyl 8-hydroperoxyoctadec-8-enoate CAS No. 64687-35-0

Methyl 8-hydroperoxyoctadec-8-enoate

Katalognummer: B14484298
CAS-Nummer: 64687-35-0
Molekulargewicht: 328.5 g/mol
InChI-Schlüssel: HQMWBVZHOWSQDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 8-hydroperoxyoctadec-8-enoate is a chemical compound with the molecular formula C19H36O4. It is a methyl ester derivative of hydroperoxyoctadecenoic acid. This compound is known for its unique structure, which includes a hydroperoxide group attached to an unsaturated fatty acid chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 8-hydroperoxyoctadec-8-enoate can be synthesized through the hydroperoxidation of methyl oleate. The process typically involves the reaction of methyl oleate with hydrogen peroxide in the presence of a catalyst such as silver trifluoroacetate. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective formation of the hydroperoxide group .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar principles but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production. The process also includes steps for the purification and stabilization of the compound to prevent decomposition .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 8-hydroperoxyoctadec-8-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Methyl 8-hydroperoxyoctadec-8-enoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 8-hydroperoxyoctadec-8-enoate involves its ability to generate reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. This can lead to oxidative stress in biological systems, affecting various molecular targets and pathways. The compound can interact with cellular membranes, proteins, and nucleic acids, leading to a range of biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Its position of the hydroperoxide group on the unsaturated fatty acid chain makes it a valuable compound for studying the effects of hydroperoxides in various chemical and biological contexts .

Eigenschaften

CAS-Nummer

64687-35-0

Molekularformel

C19H36O4

Molekulargewicht

328.5 g/mol

IUPAC-Name

methyl 8-hydroperoxyoctadec-8-enoate

InChI

InChI=1S/C19H36O4/c1-3-4-5-6-7-8-9-12-15-18(23-21)16-13-10-11-14-17-19(20)22-2/h15,21H,3-14,16-17H2,1-2H3

InChI-Schlüssel

HQMWBVZHOWSQDK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC=C(CCCCCCC(=O)OC)OO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.